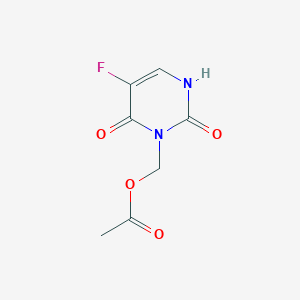
(5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)methyl acetate typically involves the fluorination of pyrimidine derivatives. One common method includes the reaction of a pyrimidine precursor with a fluorinating agent under controlled conditions. For example, the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent can be employed to introduce the fluorine atom into the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the fluorination process.
Analyse Des Réactions Chimiques
Types of Reactions
(5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
(5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)methyl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential use in the development of antiviral or anticancer drugs due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of (5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. This can result in the disruption of key biochemical pathways, such as DNA replication or protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core and exhibit various biological activities.
Fluoropyridines: These compounds also contain fluorine atoms and are used in similar applications, such as medicinal chemistry and materials science.
Uniqueness
(5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)methyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
73042-04-3 |
|---|---|
Formule moléculaire |
C7H7FN2O4 |
Poids moléculaire |
202.14 g/mol |
Nom IUPAC |
(5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)methyl acetate |
InChI |
InChI=1S/C7H7FN2O4/c1-4(11)14-3-10-6(12)5(8)2-9-7(10)13/h2H,3H2,1H3,(H,9,13) |
Clé InChI |
DUAAVZPXVWYBII-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCN1C(=O)C(=CNC1=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















